molecular formula C19H23FN4O2 B11935233 (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

Cat. No.: B11935233
M. Wt: 358.4 g/mol
InChI Key: RECBFDWSXWAXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The 3-fluoro group is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the pyrimidin-2-ylamino group is attached to the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with (4-methylphenyl)methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

    Reduction: Reduction reactions can target the pyrimidin-2-ylamino group or the ester functionality.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in treating specific diseases or conditions.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-methylphenyl)methyl 3-chloro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
  • (4-methylphenyl)methyl 3-bromo-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
  • (4-methylphenyl)methyl 3-iodo-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

Uniqueness

The presence of the 3-fluoro group in (4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.